(Z)-2,6-difluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzothiazole ring and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole ring and the amide group are likely to be key structural features. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring could contribute to its aromaticity and stability, while the amide group could participate in hydrogen bonding, potentially influencing its solubility and reactivity .Scientific Research Applications
- Researchers have investigated the antioxidant potential of this compound. In vitro studies have shown that it possesses total antioxidant activity, free radical scavenging ability, and metal chelating properties .
- The benzamide derivative has been evaluated for its antibacterial activity against both gram-positive and gram-negative bacteria. In vitro tests revealed its inhibitory effects on bacterial growth .
- Benzamides, including this compound, have been explored in drug discovery due to their diverse biological activities. They have been investigated as potential candidates for treating cancer, hypercholesterolemia, and other diseases .
- Amide compounds find use in various industrial sectors, such as plastics, rubber, and paper industries. The unique structure of this benzamide suggests potential applications in these fields .
- Amides are prevalent in biological molecules, including proteins and natural products. This compound’s structure aligns with these functional groups .
Antioxidant Activity
Antibacterial Properties
Drug Discovery and Medicinal Chemistry
Industrial Applications
Biological Molecules and Natural Products
Insect Antifeedant Properties
Mechanism of Action
Target of Action
Compounds with a benzothiazole structure are often associated with anti-tubercular activity . They may target enzymes or proteins essential for the survival of the bacteria, such as DprE1 .
Mode of Action
The compound might interact with its target through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The presence of the methoxy and fluoro groups could influence the compound’s binding affinity and selectivity .
Biochemical Pathways
The compound could potentially interfere with the biochemical pathways of the target organism, leading to its death or growth inhibition .
Pharmacokinetics
The ADME properties of the compound would depend on various factors such as its lipophilicity, molecular weight, and the presence of functional groups. The methoxy groups might enhance the compound’s solubility, while the fluoro groups could increase its metabolic stability .
Result of Action
The ultimate effect of the compound’s action could be the death or growth inhibition of the target organism. At the molecular level, this might involve the disruption of essential biochemical processes .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For example, the compound’s stability and solubility could decrease at low pH values .
Future Directions
Future research could explore the synthesis of this compound and its derivatives, investigate their chemical reactivity, and assess their potential biological activity. For example, given the known biological activity of some benzothiazole derivatives, this compound could be investigated for potential therapeutic applications .
properties
IUPAC Name |
2,6-difluoro-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3S/c1-24-9-8-22-14-7-6-11(25-2)10-15(14)26-18(22)21-17(23)16-12(19)4-3-5-13(16)20/h3-7,10H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZCXALIEBZHOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2,6-difluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide |
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